methyl 4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzoate
Description
Methyl 4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzoate is a synthetic organic compound featuring a 1,3-thiazole core substituted with a sulfanyl-linked phenylethyl ketone group, an acetamido bridge, and a methyl benzoate moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which often confers biological activity in pharmaceuticals or agrochemicals . The acetamido group connects the thiazole to the benzoate ester, a common structural motif in prodrugs or bioactive molecules due to its hydrolytic stability and bioavailability.
Properties
IUPAC Name |
methyl 4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-20(26)15-7-9-16(10-8-15)22-19(25)11-17-12-28-21(23-17)29-13-18(24)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASDQLTBUDFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a thiazole ring, sulfanyl-phenylethyl ketone, and benzoate ester. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Thiazole vs. Triazine Cores: The target compound’s thiazole ring (C₃H₃NS) contrasts with triazine (C₃H₃N₃) in pesticides like metsulfuron-methyl. Triazines, however, are nitrogen-rich and often used in herbicides for their ability to disrupt plant amino acid synthesis .
Sulfanyl vs. Sulfonyl Linkages :
- The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO₂-) groups in sulfonylurea herbicides (e.g., metsulfuron-methyl). Sulfonyl groups increase polarity and hydrogen-bonding capacity, critical for herbicidal activity . Sulfanyl groups may instead facilitate redox interactions or metal coordination, relevant in medicinal chemistry .
Benzoate Ester Variations :
- The methyl benzoate moiety is shared with pesticide compounds but differs in substitution patterns. For example, metsulfuron-methyl has a sulfonylurea bridge at the 2-position of the benzoate, while the target compound features an acetamido group at the 4-position. This positional isomerism influences steric hindrance and binding specificity .
Methodological Considerations:
Graph-based structure comparison (as described in ) highlights shared substructures. For instance, the benzoate ester and thiazole ring are conserved between the target compound and pesticides, but divergent substituents (triazine vs. sulfanyl-phenylethyl ketone) define their functional roles. Computational tools like SHELXL () could further elucidate crystallographic differences in bond lengths or angles, impacting reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
